Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate
CAS No.: 102034-51-5
Cat. No.: VC20750016
Molecular Formula: C18H24FNO7
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102034-51-5 |
|---|---|
| Molecular Formula | C18H24FNO7 |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate |
| Standard InChI | InChI=1S/C18H24FNO7/c1-6-26-16(22)18(20-11(3)21,17(23)27-7-2)10-12-8-14(24-4)15(25-5)9-13(12)19/h8-9H,6-7,10H2,1-5H3,(H,20,21) |
| Standard InChI Key | GBOZECBVTCQTSP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CC1=CC(=C(C=C1F)OC)OC)(C(=O)OCC)NC(=O)C |
| Canonical SMILES | CCOC(=O)C(CC1=CC(=C(C=C1F)OC)OC)(C(=O)OCC)NC(=O)C |
Introduction
Chemical Identity and Nomenclature
Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate represents a complex organic molecule with several important structural features. The compound is officially registered with CAS No. 102034-51-5, providing its unique chemical identifier within scientific databases. Its IUPAC name, which systematically describes its chemical structure, is diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate. This name indicates the presence of diethyl ester groups, an acetamido substituent, and a specialized 2-fluoro-4,5-dimethoxyphenyl moiety attached via a methylene bridge.
The compound has been documented with the synonym "DIETHYL-2-ACETYLAMINO-2-(2''-FLUORO-4'',5''-DIMETHOXYBENZYL)-1,3-PROPANEDIATE" in chemical databases, reflecting an alternative but equivalent naming convention. Its molecular formula is precisely defined as C18H24FNO7, which accounts for all constituent atoms: 18 carbon atoms, 24 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 7 oxygen atoms. With a calculated molecular weight of 385.4 g/mol, this compound falls within the mid-range molecular weight category for organic molecules commonly investigated in medicinal chemistry research.
Structural Characterization
The structural characterization of Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate reveals a molecule with multiple functional groups that contribute to its chemical reactivity and potential applications. At its core, the compound features a quaternary carbon center that bears the acetamido group, two ethyl ester moieties, and the fluorinated dimethoxyphenyl methyl substituent.
The acetamido group (-NHCOCH3) represents a key amide functionality within the molecule, potentially enabling hydrogen bonding interactions that could be significant in biological contexts. The two ethyl ester groups (-COOC2H5) attached to the central carbon atom constitute the malonate diester structure, which is a common structural motif in organic synthesis precursors and pharmacologically active compounds.
The fluorinated aromatic component of the molecule represents perhaps its most distinctive structural feature. The 2-fluoro-4,5-dimethoxyphenyl group combines three important substituents on a benzene ring: a fluorine atom at position 2 and methoxy groups at positions 4 and 5. The presence of fluorine is particularly noteworthy as fluorine substitution often confers enhanced metabolic stability to pharmaceutical compounds, potentially increasing their bioavailability and extending their half-life in biological systems.
Comparative Analysis with Related Compounds
Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate shares structural similarities with several other malonate derivatives that have been more extensively studied. A comparative analysis with these related compounds provides context for understanding its potential properties and applications.
Another related compound, diethyl 2-acetamido-2-(2-cyanoethyl)propanedioate (CAS: 5440-42-6), shares the core diethyl acetamidomalonate structure but features a cyanoethyl group instead of the fluorinated dimethoxyphenyl methyl substituent . This compound has been synthesized with good yields (83%) using alkylation reactions with phase-transfer catalysis, suggesting similar synthetic approaches might be applicable to our target compound .
Diethyl 2-(((2-(pyridin-3-ylthio)phenyl)amino)methylene)malonate represents another structurally related compound that has been characterized by X-ray crystallography . While its core structure differs, the synthetic approach used for this compound could provide insights into potential methods for preparing or modifying our target compound.
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